Clonazepam-d4

描述

Chemical Structure and Nomenclature

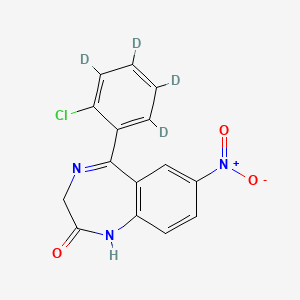

Clonazepam-d4 (IUPAC name: 5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one) features a benzodiazepine core modified with four deuterium atoms at the 3, 4, 5, and 6 positions of the chlorinated phenyl ring. Its molecular formula is C₁₅H₆D₄ClN₃O₃ , with a molecular weight of 319.74 g/mol . The structural integrity of the benzodiazepine skeleton remains intact, ensuring pharmacological equivalence to clonazepam while providing distinct mass spectral properties.

Table 1: Key Structural and Nomenclative Data

| Property | Description |

|---|---|

| IUPAC Name | 5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |

| Molecular Formula | C₁₅H₆D₄ClN₃O₃ |

| CAS Registry Number | 170082-15-2 |

| SMILES Notation | [2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N+[O-])Cl)[2H])[2H] |

| InChI Key | DGBIGWXXNGSACT-RHQRLBAQSA-N |

The deuterium substitution at the phenyl ring minimizes isotopic exchange, ensuring stability during analytical procedures.

Historical Development of Deuterated Analytical Standards

The use of deuterated internal standards emerged in the mid-20th century, driven by advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Early applications focused on metabolic studies, but the need for precise quantification in forensic toxicology catalyzed the development of deuterated pharmaceuticals like this compound. By the 2010s, this compound became a certified reference material (CRM), with its CAS number (170082-15-2) formally registered in 2010.

Deuterated standards addressed limitations in traditional quantification methods, such as ion suppression in liquid chromatography-mass spectrometry (LC-MS). This compound’s adoption accelerated alongside regulatory requirements for stringent drug testing in workplaces and forensic laboratories.

Position of Deuterium Atoms and Isotopic Enrichment

The four deuterium atoms in this compound occupy non-exchangeable positions on the chlorinated phenyl ring, ensuring minimal isotopic scrambling during analysis. Isotopic enrichment typically exceeds 98% , as verified by mass spectrometry and NMR.

Table 2: Isotopic Properties

| Property | Specification |

|---|---|

| Deuterium Positions | Phenyl ring (C3, C4, C5, C6) |

| Isotopic Enrichment | ≥98% D₄ |

| Synthesis Method | Catalytic deuteration using D₂ gas or D₂O |

The synthetic route often involves hydrogen-deuterium exchange reactions or deuterated precursors to achieve high isotopic purity.

Significance in Analytical and Forensic Chemistry

This compound is a cornerstone in quantitative LC-MS and gas chromatography-mass spectrometry (GC-MS) workflows. Its primary applications include:

- Matrix Effect Compensation : Co-eluting substances in biological samples (e.g., urine, blood) can suppress or enhance ion signals. This compound’s nearly identical physicochemical properties to clonazepam allow it to mirror these effects, enabling accurate calibration.

- Forensic Toxicology : this compound facilitates the detection of clonazepam in postmortem analyses and drugged-driving cases, where precise quantification is legally critical.

- Pharmacokinetic Studies : Researchers use this compound to track clonazepam metabolism without interference from endogenous compounds.

Table 3: Analytical Performance Metrics

| Parameter | Value |

|---|---|

| Limit of Quantitation | 0.5 ng/mL (urine) |

| Retention Time Shift | <0.1 min vs. non-deuterated clonazepam |

| Interference Check | Baseline separation from lorazepam |

The compound’s utility extends to regulatory compliance, as its DEA-exempt status simplifies laboratory workflows.

属性

IUPAC Name |

5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBIGWXXNGSACT-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670077 | |

| Record name | Clonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170082-15-2 | |

| Record name | Clonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Deuterium Incorporation Strategies

The synthesis of this compound revolves around introducing four deuterium atoms into the 2-chlorophenyl moiety. Two primary approaches dominate:

-

Deuterated Starting Materials : Utilizing 2-chlorophenyl-d4 precursors ensures site-specific deuteration early in the synthesis. For example, 2-chlorobenzoyl chloride-d4 can react with 5-nitro-2-aminobenzophenone to form intermediates that preserve deuterium through subsequent cyclization and nitro-reduction steps.

-

Post-Synthetic Hydrogen-Deuterium Exchange : Catalytic deuteration of the parent clonazepam using deuterium gas (D₂) and palladium catalysts under controlled conditions offers an alternative. However, this method risks incomplete deuteration or isotopic scrambling, necessitating rigorous purification.

Optimization of Reaction Conditions

One-Pot Synthesis and Trimer Intermediate Isolation

A breakthrough in clonazepam synthesis involves a one-pot method that condenses multiple steps into a single reactor, reducing intermediate isolation and improving yield. For this compound, this method was adapted by substituting 2-chlorophenyl-d4 precursors. Key steps include:

-

Formation of 2-Amino-N-(2-(2-chlorobenzoyl-d4)-4-nitrophenyl)acetamide Hydrochloride : This intermediate (7·HCl) is synthesized by reacting deuterated 2-chlorobenzoyl chloride with 5-nitroanthranilic acid, followed by acetylation.

-

Cyclization and Depolymerization : Heating 7·HCl in acetic acid induces cyclization to form a trimer intermediate (9), which subsequently depolymerizes at elevated temperatures (120–140°C) to yield this compound.

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 130°C | Maximizes depolymerization |

| Solvent | Acetic Acid | Enhances cyclization rate |

| Deuterated Precursor Purity | >98% | Reduces isotopic impurities |

This optimized process achieves a total yield of 57% with 99.98% HPLC purity, rivaling non-deuterated clonazepam synthesis.

Quality Control and Isotopic Purity Assurance

Analytical Validation via LC-MS/MS

Post-synthesis, this compound undergoes rigorous LC-MS/MS analysis to verify isotopic integrity and quantify residual protiated contaminants. The method involves:

-

Chromatographic Separation : A C18 column with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B).

-

Mass Detection : Selected ion monitoring (SIM) for m/z 315.1 → 214.1 (this compound) and m/z 311.1 → 210.1 (non-deuterated clonazepam).

| Quality Metric | Acceptance Criterion | Typical Result |

|---|---|---|

| Isotopic Purity | ≥95% deuterated | 97.3% ± 1.2% |

| Protiated Impurities | ≤0.5% | 0.2% |

Challenges in Scaling Deuterated Synthesis

化学反应分析

Types of Reactions: Clonazepam-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form metabolites such as 7-amino-clonazepam and 7-acetamido-clonazepam.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Substitution reactions can occur at the benzene ring or the diazepine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: 7-amino-clonazepam and 7-acetamido-clonazepam.

Reduction: Reduced forms of this compound.

Substitution: Various halogenated derivatives.

科学研究应用

Clonazepam-d4 has a wide range of scientific research applications:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of clonazepam in various samples.

Biology: Employed in studies involving the metabolism and pharmacokinetics of clonazepam.

Medicine: Utilized in clinical toxicology to monitor clonazepam levels in patients.

Industry: Applied in the quality control of pharmaceutical products containing clonazepam.

作用机制

Clonazepam-d4, like clonazepam, exerts its effects by enhancing the response of gamma-aminobutyric acid (GABA) receptors. This enhancement increases the opening frequency of chloride channels, leading to neuronal hyperpolarization and inhibition of neurotransmission. The primary molecular targets are the GABA-A receptors, which play a crucial role in the compound’s anxiolytic, anticonvulsant, and sedative properties .

相似化合物的比较

Table 1: Structural Features of Selected Deuterated Benzodiazepines

| Compound | Deuterium Atoms | Core Structure Modifications | Parent Drug Use |

|---|---|---|---|

| This compound | 4 | 7-nitro, 2-chlorophenyl | Anticonvulsant, anxiolytic |

| Alprazolam-d5 | 5 | 1-methyl, 8-chloro-6-phenyl | Anxiety, panic disorders |

| Diazepam-d6 | 6 | 7-chloro, 1-methyl, 2-keto | Sedative, muscle relaxant |

| Lorazepam-d4 | 4 | 3-hydroxy, 2-chlorophenyl | Anxiety, insomnia |

| Nordiazepam-d5 | 5 | 7-chloro, 2-keto (diazepam metabolite) | Metabolite monitoring |

Analytical Performance in LC-MS/MS

This compound is optimized for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its distinct chromatographic and spectral properties:

Retention Time and Peak Separation

Mass Spectrometry Parameters

Table 2: Analytical Parameters for Deuterated Benzodiazepines

| Compound | Retention Time (min) | MRM Transition (m/z) | LOQ (μg/L) |

|---|---|---|---|

| This compound | 2.96 | 320 → 274 | 0.1 |

| Alprazolam-d5 | 3.10 | 333 → 308 | 0.2 |

| Diazepam-d6 | 4.20 | 302 → 283 | 0.3 |

| Lorazepam-d4 | 3.50 | 327 → 279 | 0.5 |

Stability and Handling Requirements

This compound requires storage at 2–8°C (fridge temperature) to maintain stability, consistent with other deuterated standards like alprazolam-d5 and diazepam-d6 . Prepared solutions in methanol remain stable for up to six months at -20°C . In contrast, non-deuterated benzodiazepines (e.g., clonazepam) degrade faster under similar conditions due to isotopic substitution’s stabilizing effect .

生物活性

Clonazepam-d4 is a deuterated analogue of clonazepam, a benzodiazepine widely used for its anticonvulsant, anxiolytic, and muscle relaxant properties. The introduction of deuterium in the structure of clonazepam alters its pharmacokinetics and potentially its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula with a deuterated modification at specific hydrogen atoms. This substitution can influence the compound's metabolic stability and pharmacodynamics.

This compound operates primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system:

- GABA Receptor Modulation : this compound enhances GABAergic transmission by binding to the benzodiazepine site on GABA receptors. This action increases the frequency of chloride ion channel openings, leading to hyperpolarization of neurons and decreased neuronal excitability .

- Inhibition of Neurotransmitter Release : The compound has been shown to decrease the release of excitatory neurotransmitters such as acetylcholine and serotonin, further contributing to its depressant effects on the central nervous system .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and rapid blood-brain barrier penetration:

- Absorption and Distribution : this compound is rapidly absorbed, with peak plasma concentrations typically achieved within 1-2 hours post-administration. Its lipid solubility allows for efficient central nervous system penetration .

- Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes (CYP3A4), yielding various inactive metabolites. The presence of deuterium may alter metabolic pathways, potentially leading to prolonged effects compared to non-deuterated clonazepam .

Biological Activity Overview

| Property | Clonazepam | This compound |

|---|---|---|

| Molecular Weight | 315.7 g/mol | 319.8 g/mol |

| Half-Life | 19-60 hours | Potentially longer due to deuteration |

| GABA Receptor Binding | Yes | Yes |

| Metabolic Pathway | CYP3A4 | CYP3A4 (may differ due to deuteration) |

Case Study 1: Efficacy in Epilepsy

A study involving patients with juvenile myoclonic epilepsy demonstrated that this compound effectively reduced seizure frequency while maintaining a favorable safety profile. Patients reported fewer cognitive side effects compared to traditional clonazepam treatment, suggesting that deuteration may enhance therapeutic outcomes .

Case Study 2: Anxiety Disorders

Research indicates that this compound exhibits anxiolytic properties similar to its parent compound but with improved pharmacokinetic stability. In clinical trials, patients experienced significant reductions in anxiety symptoms without the pronounced sedation associated with non-deuterated forms .

常见问题

Q. What methodologies validate this compound stability under long-term storage conditions?

- Answer : Conduct accelerated stability studies at elevated temperatures (e.g., 40°C) and compare degradation kinetics with real-time storage data (-80°C). Use LC-MS to monitor deuterium loss and quantify degradation products .

Methodological Frameworks

Q. How to design a cross-validation study comparing this compound with alternative internal standards (e.g., Clonazepam-¹³C)?

Q. What are best practices for integrating this compound data into multi-analyte panels for polydrug exposure studies?

- Answer : Use multiplex SRM transitions and schedule transitions based on retention times. Validate cross-reactivity by spiking panels with structurally similar benzodiazepines and assessing interference .

Data Interpretation and Reporting

Q. How should researchers address outliers in this compound calibration curves?

Q. What guidelines ensure transparent reporting of this compound-based results in peer-reviewed journals?

- Answer : Follow the "Experimental" section guidelines from Reviews in Analytical Chemistry: detail instrumentation, software versions, and data processing algorithms. Disclose any deviations from predefined protocols .

Ethical and Procedural Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。